1,1-Dichloro-1-fluoroethane--water (1/1)
Description
Significance within Clathrate Hydrate (B1144303) Science and Technology
The study of 1,1-dichloro-1-fluoroethane (B156305) clathrate hydrate holds significance in several areas of science and technology. Historically, it was developed as a substitute for fully halogenated chlorofluorocarbons (CFCs) for applications such as foam blowing and as a solvent, due to its reduced ozone depletion potential. nih.govnj.govecetoc.org
In the realm of clathrate hydrate technology, HCFC-141b has been identified as a promising medium for applications like water desalination. acs.org Its ability to form a hydrate at relatively mild conditions (near 0°C and atmospheric pressure) makes it a candidate for low-energy desalination processes. acs.org Furthermore, its properties have been explored for use in secondary refrigeration and cold storage systems. researchgate.netmdpi.com The formation and dissociation of the hydrate can be utilized as a phase-change material for thermal energy storage. Research has also investigated its role as a thermodynamic promoter to facilitate the formation of other gas hydrates, such as methane (B114726) hydrate, under more moderate conditions. researchgate.net
Overview of 1,1-Dichloro-1-fluoroethane as a Structure II Hydrate Former
1,1-Dichloro-1-fluoroethane is known to form a structure II (sII) clathrate hydrate. acs.orgresearchgate.net The sII structure is one of the most common crystallographic forms for clathrate hydrates and is composed of two types of polyhedral water cages: sixteen small pentagonal dodecahedron cages (5¹²) and eight large hexadecahedron cages (6⁴5¹²). The formation of this structure is favorable for guest molecules with diameters that fit comfortably within these cages.
The formation of HCFC-141b hydrate occurs under mild thermodynamic conditions. acs.org For instance, it can form at approximately 3°C under atmospheric pressure, especially when seeded with existing hydrate crystals to facilitate rapid growth. acs.org Molecular dynamics simulations have indicated that the HCFC-141b hydrate is stable at temperatures up to 265 K (-8.15 °C). acs.org Above this temperature, the hydrate system dissociates into its constituent aqueous and organic phases. acs.org
The three-phase (Liquid water–Hydrate–Vapor, Lw–H–V) equilibrium conditions for 1,1-dichloro-1-fluoroethane hydrate have been measured experimentally. These data are crucial for understanding the stability region of the hydrate and for designing any potential applications.
Phase Equilibrium Data for 1,1-Dichloro-1-fluoroethane Hydrate
| Temperature (K) | Pressure (kPa) |
|---|---|
| 268.41 | 6.2 |
| 273.18 | 10.1 |
| 275.61 | 14.3 |
| 277.89 | 20.8 |
| 279.75 | 29.1 |
| 281.49 | 40.2 |
Scope and Research Imperatives
While 1,1-dichloro-1-fluoroethane has demonstrated interesting properties as a hydrate former, its future application is significantly constrained by environmental regulations. As a hydrochlorofluorocarbon, it contributes to ozone depletion and is subject to a global phaseout under the Montreal Protocol. wikipedia.org This has limited its production and use, shifting the focus of research towards environmentally benign alternatives. wikipedia.org
Despite these limitations, the study of HCFC-141b hydrate continues to provide valuable insights into the fundamental science of clathrate hydrates. A key research imperative is the detailed understanding of the nucleation and growth mechanisms of these hydrates at a molecular level. acs.org Such information is critical for controlling hydrate formation in industrial processes. Spectroscopic and computational studies are employed to investigate the dynamics and interactions of the guest molecule within the water cages. acs.org Furthermore, the experimental data available for HCFC-141b hydrate serves as a benchmark for validating and refining thermodynamic models that predict hydrate phase equilibria for other guest molecules. bohrium.comresearchgate.net Future research will likely focus on applying the knowledge gained from HCFC-141b to new, environmentally acceptable hydrate-forming substances for applications in desalination, energy storage, and gas separation.
Structure
3D Structure of Parent
Properties
CAS No. |
220137-45-1 |
|---|---|
Molecular Formula |
C2H5Cl2FO |
Molecular Weight |
134.96 g/mol |
IUPAC Name |
1,1-dichloro-1-fluoroethane;hydrate |
InChI |
InChI=1S/C2H3Cl2F.H2O/c1-2(3,4)5;/h1H3;1H2 |
InChI Key |
PMDVQKMXPFMRJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(F)(Cl)Cl.O |
Origin of Product |
United States |
Crystalline Structure and Compositional Analysis of 1,1 Dichloro 1 Fluoroethane Hydrates
Clathrate Hydrate (B1144303) Lattice Architectures
The specific arrangement of water molecules in the host lattice defines the type of clathrate hydrate structure. These structures are primarily categorized as structure I (sI), structure II (sII), and structure H (sH), each distinguished by the types and arrangement of its constituent water cages.
Research has consistently shown that 1,1-dichloro-1-fluoroethane (B156305) forms a structure II (sII) clathrate hydrate. acs.orgawi.decambridge.org This has been confirmed through various methods, including synchrotron X-ray diffraction and Raman spectroscopy on samples recovered from deep boreholes, as well as through molecular simulations. acs.orgawi.de The sII hydrate structure is formed by molecules like oxygen and nitrogen and is characterized by a unit cell comprising 136 water molecules. wikipedia.orgresearchgate.net The formation of the sII hydrate by 1,1-dichloro-1-fluoroethane occurs at relatively mild conditions, such as below 8.6°C at atmospheric pressure. awi.decambridge.org
The sII hydrate framework is composed of two distinct types of polyhedral water cages. wikipedia.orgacs.org
Small Cages (5¹²): These cages are formed by 20 water molecules arranged into 12 pentagonal faces, creating a pentagonal dodecahedron. wikipedia.orgacs.org The estimated diameter for these small cavities is approximately 5.0 Å. acs.org
Large Cages (5¹²6⁴): These larger cages consist of 28 water molecules forming a structure with 12 pentagonal faces and 4 hexagonal faces. acs.org The cavity diameter for these large cages is estimated to be around 6.7 Å. acs.org
A unit cell of the sII structure contains sixteen small 5¹² cages and eight large 5¹²6⁴ cages. acs.orgresearchgate.net
| Cage Type | Notation | Composition | Number per Unit Cell | Approximate Diameter |
|---|---|---|---|---|
| Small | 5¹² | 20 water molecules (12 pentagonal faces) | 16 | 5.0 Å |
| Large | 5¹²6⁴ | 28 water molecules (12 pentagonal faces, 4 hexagonal faces) | 8 | 6.7 Å |
Guest Molecular Encapsulation within Hydrate Cages
Due to its molecular size, 1,1-dichloro-1-fluoroethane exclusively occupies the large 5¹²6⁴ cages of the sII hydrate structure. acs.org It is assumed that each of the eight large cages in a unit cell contains one guest molecule. acs.orgawi.decambridge.org The smaller 5¹² cages remain empty in a pure 1,1-dichloro-1-fluoroethane hydrate. acs.org Despite being encapsulated, molecular dynamics simulations show that the 1,1-dichloro-1-fluoroethane molecules rotate freely within the water cage. acs.orgacs.org
The principle of size compatibility governs which cages a guest molecule can enter. The van der Waals diameter of the 1,1-dichloro-1-fluoroethane molecule is too large to be accommodated within the smaller 5¹² cages. acs.org Density functional theory calculations were used to analyze the stability of 1,1-dichloro-1-fluoroethane in both cage types, confirming that its inclusion in the small cages is energetically unfavorable. acs.orgacs.org This steric hindrance is a key factor in dictating the specific occupancy pattern observed in its sII hydrate. acs.org
Isomeric Influence on Hydrate Formation and Structure
The structural arrangement of atoms in a molecule can significantly impact its ability to form a stable clathrate hydrate. A comparison between 1,1-dichloro-1-fluoroethane and its isomer, 1,2-dichloro-1-fluoroethane, highlights this influence.
Computational studies and synthesis attempts have shown that 1,2-dichloro-1-fluoroethane does not form a stable hydrate at ambient conditions. acs.orgacs.org Molecular dynamics simulations indicate that the hydrate of this isomer is only stable at much lower temperatures (below 150 K) compared to the 1,1-dichloro-1-fluoroethane hydrate (stable up to 265 K). acs.orgacs.org The instability of the isomer's hydrate is attributed to its larger van der Waals diameter, which leads to a less favorable fit and extensive overlap of electron density between the guest and host water molecules. acs.orgacs.org This difference in stability is primarily caused by intermolecular interactions and size effects, reinforcing the concept that the isomer requires a larger volume than is available even in the large cage of a structure II hydrate. acs.org
| Compound | Hydrate Structure | Simulated Thermal Stability Limit | Reason for Stability Difference |
|---|---|---|---|
| 1,1-dichloro-1-fluoroethane | Structure II (sII) | Up to 265 K | Favorable size for large cage encapsulation |
| 1,2-dichloro-1-fluoroethane | Does not form at ambient conditions | Below 150 K | Larger molecular diameter leads to steric hindrance and unfavorable guest-host interactions |
Comparative Analysis with 1,2-Dichloro-1-fluoroethane Hydrate
The hydrochlorofluorocarbon (HCFC) 1,1-dichloro-1-fluoroethane, also known as R141b, is recognized for its ability to form a clathrate hydrate under mild conditions, specifically a structure II (sII) hydrate. acs.org This crystalline structure is composed of a lattice of water molecules that form polyhedral cages, entrapping the "guest" 1,1-dichloro-1-fluoroethane molecules. The sII unit cell consists of 136 water molecules, creating eight large cages and sixteen small cages. acs.org Due to size constraints, the 1,1-dichloro-1-fluoroethane molecules exclusively occupy the large cages. acs.org
In stark contrast, its isomer, 1,2-dichloro-1-fluoroethane, does not form a stable hydrate at ambient conditions. acs.orgacs.org Computational and experimental studies have shown that while 1,1-dichloro-1-fluoroethane readily forms the sII hydrate, attempts to synthesize a hydrate of its isomer under similar conditions are unsuccessful. acs.org This fundamental difference in hydrate-forming ability is a direct consequence of the distinct molecular geometries of the two isomers and how they interact with the host water lattice.
Molecular dynamics simulations and density functional theory (DFT) calculations provide a molecular-level understanding of these differences. For 1,1-dichloro-1-fluoroethane, the guest molecule fits well within the large water cage, leading to a stable hydrate structure. acs.org Conversely, the molecular configuration of 1,2-dichloro-1-fluoroethane results in unfavorable guest-host interactions, preventing the formation of a stable clathrate structure. acs.org
| Property | 1,1-Dichloro-1-fluoroethane Hydrate | 1,2-Dichloro-1-fluoroethane Hydrate |
|---|---|---|
| Hydrate Structure Type | Structure II (sII) | Does not form at ambient conditions acs.orgacs.org |
| Unit Cell Composition (Water Molecules) | 136 | N/A |
| Cage Occupancy | Large cages occupied, small cages vacant acs.org | N/A |
| Formation Conditions | Forms at 0°C and near-atmospheric pressure acs.orgresearchgate.net | Unstable acs.org |
Structural Stability Divergence between Isomers
The significant difference in the stability of the hydrates formed by the two dichlorofluoroethane isomers can be attributed to intermolecular interactions and steric effects at the molecular level. acs.org The primary reason for the instability of the 1,2-dichloro-1-fluoroethane hydrate is an extensive overlap of electron density between the guest molecule and the host water cage. acs.orgacs.org This overlap leads to repulsive forces that destabilize the entire clathrate structure, making its formation energetically unfavorable under normal conditions.
Computational studies have quantified this stability difference. Molecular dynamics simulations indicate that the 1,1-dichloro-1-fluoroethane hydrate is stable at temperatures up to 265 K. acs.orgacs.org Beyond this temperature, the hydrate system dissociates into separate aqueous and organic phases. acs.org In contrast, the theoretical hydrate of the 1,2-dichloro-1-fluoroethane isomer is only stable up to 150 K, a significantly lower temperature that underscores its inherent instability. acs.orgacs.org It is important to note that these temperatures represent the upper limits of thermal stability in simulations, as the periodic models used lack surface nucleation sites for melting. acs.orgacs.org
Further analysis using DFT calculations reveals a substantial energy difference between the two potential hydrate structures. The optimized periodic model for the 1,1-dichloro-1-fluoroethane hydrate is more stable than that for the gauche isomer of 1,2-dichloro-1-fluoroethane by 148 kJ·mol⁻¹ per unit cell. acs.org This energy disparity highlights that the difference in hydrate stability is primarily caused by intermolecular forces, including van der Waals interactions and hydrogen bonding, which are dictated by the size and shape of the guest isomer within the confining water cage. acs.org
| Stability Parameter | 1,1-Dichloro-1-fluoroethane Hydrate | 1,2-Dichloro-1-fluoroethane Hydrate |
|---|---|---|
| Simulated Thermal Stability (Upper Limit) | 265 K acs.orgacs.org | 150 K acs.orgacs.org |
| Primary Cause of Stability/Instability | Favorable guest-host intermolecular interactions acs.org | Extensive electron density overlap between guest and host acs.orgacs.org |
| Relative Formation Energy Difference (vs. Isomer) | More stable by 148 kJ·mol⁻¹·(unit cell)⁻¹ | Less stable |
Spectroscopic Characterization of 1,1 Dichloro 1 Fluoroethane Hydrates
Raman Spectroscopic Investigations
Raman spectroscopy serves as a powerful tool to probe the vibrational modes of both the guest (HCFC-141b) and host (water) molecules. This technique provides insights into the local environment of the guest molecule within the hydrate (B1144303) cage and how its vibrational properties are altered upon enclathration.
The Raman spectrum of 1,1-dichloro-1-fluoroethane (B156305) hydrate exhibits several distinct vibrational modes corresponding to the encapsulated guest molecule. acs.org The primary spectral features are consistent with the known vibrational modes of the HCFC-141b molecule, including C-H stretching, C-F stretching, CH₃ bending, and C-C stretching modes. acs.org Specifically, bending modes that involve the halogen and carbon atoms are typically observed at lower frequencies, generally below 600 cm⁻¹. acs.orgcambridge.org
In some experimental contexts, such as hydrates formed in subglacial environments, additional weak bands have been detected. awi.de For instance, bands at approximately 2327 cm⁻¹ and 1551 cm⁻¹ have been attributed to the stretching modes of nitrogen and oxygen molecules, respectively, which can become co-enclathrated within the hydrate structure. cambridge.orgawi.de
| Vibrational Mode Assignment | Approximate Frequency (cm⁻¹) | Reference |
|---|---|---|
| C-H Stretch | 2850–3050 | acs.org |
| N₂ Stretch (co-guest) | 2327 | cambridge.orgawi.de |
| O₂ Stretch (co-guest) | 1551 | cambridge.orgawi.de |
| C-F Stretch / CH₃ Bend | 1400–1550 | acs.org |
| C-C Stretch | 1200–1300 | acs.org |
| Symmetric Carbon-Halogen Stretch | ~630 | acs.org |
| Carbon-Halogen Bending Modes | <600 | acs.orgcambridge.org |
A significant and consistently reported finding from Raman studies of HCFC-141b hydrate is the notable shift of the carbon-halogen stretching mode to a higher frequency upon the molecule's encapsulation in the water lattice. acs.orgcambridge.orgawi.deresearchgate.net This shift is a clear spectral indicator of hydrate formation and reflects the host-guest interactions within the cages. cambridge.orgawi.de
In its liquid state, HCFC-141b displays a prominent carbon-halogen stretch mode at approximately 586 cm⁻¹ to 589 cm⁻¹. awi.de When the hydrate is formed, this peak shifts to a higher wavenumber. For example, at 0°C, the Raman band for this mode in the hydrate phase is observed at 593.4 cm⁻¹, representing a shift of about 7.5 cm⁻¹. cambridge.orgawi.de This frequency increase is attributed to the confinement of the guest molecule and its interaction with the surrounding water molecules of the hydrate cage. awi.de
| Compound State | C-Halogen Stretch Frequency (cm⁻¹) | Temperature | Reference |
|---|---|---|---|
| Liquid HCFC-141b | 586.03 | 0°C | cambridge.orgawi.de |
| HCFC-141b Hydrate | 593.44 | 0°C | cambridge.orgawi.de |
| Liquid HCFC-141b | 589 | Room Temperature | awi.de |
| HCFC-141b Hydrate (Subglacial) | 602 | -160°C | cambridge.orgawi.de |
The vibrational frequencies of the encapsulated HCFC-141b molecule, particularly the carbon-halogen stretch mode, are sensitive to temperature changes. acs.orgawi.deresearchgate.net As the temperature is lowered, this characteristic peak shifts to even higher frequencies. In one study of a subglacial hydrate sample measured at -160°C, the carbon-halogen peak was observed at 602 cm⁻¹, a significant increase from the 593.4 cm⁻¹ value recorded at 0°C. cambridge.orgawi.de
In contrast, the temperature-induced shift for the same peak in liquid HCFC-141b is minimal, shifting less than 0.3 cm⁻¹ between -78°C and 0°C. cambridge.orgawi.de This demonstrates that the substantial frequency shift observed in the hydrate phase is a direct consequence of the guest molecule's interaction with the rigid water cage structure. awi.de Furthermore, some studies have reported that as the temperature is decreased from +4°C to -4°C, the carbon-halogen peak not only shifts but also undergoes splitting and variations in its intensity, suggesting subtle changes in the cage environment or guest-host dynamics. acs.orgresearchgate.net
Synchrotron X-ray Diffraction Studies
Synchrotron X-ray diffraction (XRD) is a definitive technique for determining the crystal structure and lattice parameters of clathrate hydrates. These studies have been crucial in identifying the specific hydrate structure formed by 1,1-dichloro-1-fluoroethane.
Synchrotron XRD studies have confirmed that 1,1-dichloro-1-fluoroethane forms a structure II (sII) clathrate hydrate. awi.de The sII structure belongs to the cubic crystal system with the space group Fd-3m. researchgate.net The unit cell of an sII hydrate is composed of 136 water molecules that form two types of polyhedral cages: sixteen small dodecahedral cages (5¹²) and eight large hexakaidecahedral cages (5¹²6⁴). researchgate.net
Refinement of XRD data from HCFC-141b hydrate samples has allowed for precise determination of its unit cell parameters. In one analysis, the lattice constant a for the cubic unit cell was determined to be approximately 17.206 Å. awi.de The reliability of these structural determinations is high, providing a foundational understanding of the solid-state nature of this hydrate. awi.de
| Parameter | Value | Reference |
|---|---|---|
| Hydrate Structure Type | Structure II (sII) | awi.de |
| Crystal System | Cubic | researchgate.net |
| Space Group | Fd-3m | researchgate.net |
| Unit Cell Lattice Constant (a) | ~17.206 Å | awi.de |
| Water Molecules per Unit Cell | 136 | researchgate.net |
| Small Cages (5¹²) per Unit Cell | 16 | researchgate.net |
| Large Cages (5¹²6⁴) per Unit Cell | 8 | researchgate.net |
Synchrotron X-ray diffraction is also valuable for monitoring the structural properties of hydrates under non-ambient conditions, providing a method for in situ observation of their formation and dissociation. Studies on HCFC-141b hydrates recovered from deep boreholes, for example, have utilized diffraction techniques to confirm the presence and quantify the fraction of the sII hydrate phase within ice cuttings. awi.de By analyzing the diffraction patterns of samples under controlled temperature and pressure conditions, it is possible to observe phase transitions. For instance, the position of diffraction peaks can be monitored as a hydrate sample is heated, allowing for the precise determination of its dissociation temperature and the observation of the transition from a crystalline hydrate structure to liquid water and gas. icedrill.org This in situ monitoring provides critical data on the stability and thermodynamic properties of the hydrate. icedrill.org
Computational and Theoretical Investigations of 1,1 Dichloro 1 Fluoroethane Hydrates
Ab Initio and Density Functional Theory (DFT) Calculations
First-principles calculations, including Ab Initio and Density Functional Theory (DFT) methods, are employed to examine the electronic-level details of guest-host interactions within the hydrate (B1144303) structure. acs.org These methods provide a fundamental understanding of the forces governing the encapsulation of guest molecules. nih.gov
DFT calculations have been utilized to generate a detailed energetic and molecular orbital description of how 1,1-dichloro-1-fluoroethane (B156305) (R141b) resides within the cages of a structure II (sII) hydrate. acs.orgrandallcygan.comacs.org This analysis reveals the nature of the electronic interactions between the guest molecule and the surrounding water molecules of the host lattice.
A significant finding from these studies is the role of electron density in hydrate formation. For instance, computational analysis of an isomer, 1,2-dichloro-1-fluoroethane, showed that it does not readily form a hydrate at ambient conditions. acs.orgrandallcygan.comacs.org The primary reason identified through DFT was an extensive and unfavorable overlap of electron density between the guest isomer and the host water cage, which introduces repulsive forces that destabilize the structure. acs.orgrandallcygan.comacs.org This highlights the critical importance of molecular geometry and electronic configuration in determining a molecule's ability to be a suitable guest for clathrate hydrate formation.
The stability of a guest molecule within a hydrate cage is a key determinant of whether a clathrate will form and persist. DFT calculations provide quantitative measures of this stability by computing the formation or encapsulation energy. For R141b, which forms a structure II hydrate, there are two types of cages it can occupy: a small pentagonal dodecahedral cage (5¹²) and a large hexadecahedral cage (5¹²6⁴).
Calculations demonstrate a strong energetic preference for R141b to occupy the larger cages. The formation energy for encapsulating a single R141b molecule in an optimized large water cage is highly favorable, whereas its incorporation into the smaller cage is energetically unfavorable. acs.org This size restriction is a critical factor; the small cage cannot accommodate the R141b molecule without significant structural strain and energetic penalty. acs.org
Table 1: Calculated Formation Energies of 1,1-Dichloro-1-fluoroethane in Hydrate Cages
| Hydrate Cage Type | Guest Molecule | Formation Energy (kJ·mol⁻¹) | Stability |
| Large (5¹²6⁴) | 1,1-Dichloro-1-fluoroethane | -209 | Stable |
| Small (5¹²) | 1,1-Dichloro-1-fluoroethane | +161 | Unstable |
Data sourced from Density Functional Theory calculations. acs.org
Quantum chemical analyses provide a detailed picture of the non-covalent interactions that stabilize the clathrate structure. The stability of clathrate hydrates is primarily governed by two types of interactions: the hydrogen bonding network among the water molecules forming the cages and the weaker van der Waals forces between the encapsulated guest and the host framework. nih.gov
Classical Molecular Dynamics (MD) Simulations
While quantum methods excel at describing electronic interactions, classical Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over longer timescales. MD simulations model the system using classical mechanics and force fields to provide a moving picture of the guest's behavior within the hydrate cage. acs.org
A key aspect explored by MD simulations is the degree of freedom experienced by the guest molecule inside its cage. The simulations reveal how the guest molecule moves and tumbles within the confined space. A significant finding for 1,1-dichloro-1-fluoroethane is that despite the presence of guest-host hydrogen bonding, the encapsulated molecules are able to rotate freely within the water cage. acs.orgacs.org This indicates that the energy barriers to rotation are low and can be easily overcome by the thermal energy of the system. This rotational freedom is a characteristic feature of many clathrate hydrates and influences their thermodynamic and spectroscopic properties.
Development and Validation of Interatomic Force Fields for 1,1-Dichloro-1-fluoroethane Hydrates
The accurate simulation of 1,1-dichloro-1-fluoroethane (HCFC-141b) clathrate hydrates at a molecular level is contingent upon the development and validation of precise interatomic force fields. These force fields are sets of mathematical equations and associated parameters that describe the potential energy of a system of atoms and are fundamental to performing molecular dynamics (MD) simulations.
Research in this area has often utilized general, transferable force fields as a starting point. For instance, the Consistent Valence Force Field (CVFF) has been directly applied in simulations of HCFC-141b hydrates. acs.org The primary advantage of such a general force field is its transferability to new hydrate systems, which can obviate the need to derive entirely new parameters for water-guest interactions. acs.org In these simulations, all force field parameters, including the crucial atomic charges that govern electrostatic interactions, were taken directly from the standard CVFF library. acs.org
Validation of these force fields is a critical step to ensure that the simulations provide a realistic representation of the physical system. A multi-faceted approach is typically employed, comparing simulation outputs with both experimental data and higher-level theoretical calculations. For HCFC-141b hydrates, molecular dynamics simulations have been validated against experimental Raman spectroscopy data. acs.orgawi.de A notable finding was the shift in the frequency of a specific carbon-halogen stretch mode of the HCFC-141b molecule upon encapsulation in the hydrate cage. The Raman spectra showed this peak shifting from approximately 586 cm⁻¹ in the liquid state to about 593 cm⁻¹ in the hydrate phase. awi.de Simulations were able to reproduce this shift, providing strong evidence that the force field accurately captures the host-guest interactions within the clathrate structure. awi.de
Further validation involves comparison with quantum mechanical methods like Density Functional Theory (DFT). DFT calculations on optimized periodic hydrate models provide insights into the relative stability of different guest isomers within the hydrate cages. For instance, DFT calculations indicated that the HCFC-141b hydrate is more stable than that of its isomer, 1,2-dichloro-1-fluoroethane. acs.org However, these comparisons also highlight the limitations of classical force fields and DFT methods. Classical simulations showed a large potential energy difference between the hydrates of the two isomers, but this was significantly different from the energy difference calculated using DFT. This discrepancy underscores a known limitation of DFT in fully accounting for intermolecular dispersion forces, which are critical in guest-cage interactions within clathrate hydrates. acs.org
Simulations have also been used to predict structural properties, such as the hydrate lattice parameter. NPT (isobaric-isothermal) ensemble simulations at specific temperatures have yielded average lattice parameters that can be used as inputs for more detailed, static DFT calculations. acs.org For example, at 265 K, simulations provided average lattice parameters of a₀=34.28 Å, b₀=34.54 Å, and c₀=33.92 Å. acs.org The stability of the simulated hydrate can be assessed by running long-term simulations and observing whether the hydrate structure dissociates. While simulations using a hybrid force field predicted dissociation temperatures, it was acknowledged that these were likely underestimates of the true experimental values. acs.org
Kinetics and Mechanisms of 1,1 Dichloro 1 Fluoroethane Hydrate Formation
Nucleation Phenomena and Induction Time Studies
Nucleation is the initial step of hydrate (B1144303) formation, involving the self-assembly of water and guest molecules into a critical-sized stable cluster. The time elapsed before the detection of this stable phase is known as the induction time. For 1,1-dichloro-1-fluoroethane (B156305) hydrate, nucleation is an inherently stochastic process, meaning there is a degree of randomness in the induction time even under identical experimental conditions. researchgate.net
The onset of nucleation is highly sensitive to the physical and chemical environment of the system. Several factors can significantly influence the induction time by altering the energy barrier for nucleation.
Agitation: Mechanical agitation influences heat and mass transfer within the system. Studies on other hydrate systems have shown that the induction time can initially decrease as the agitation rate increases, by improving contact between the guest and host molecules, but then may increase at very high agitation rates. wikipedia.org
Interfacial Effects: The interface between the guest (1,1-dichloro-1-fluoroethane), water, and any solid surfaces present is a critical site for nucleation. Research has demonstrated that introducing a metallic (iron) rod that penetrates the interface between the aqueous solution and liquid HCFC-141b can significantly reduce the induction time and shift the primary site of nucleation. acs.org This effect highlights the role of solid surfaces in providing heterogeneous nucleation sites, which lower the activation energy required for hydrate formation.
Additives (Surfactants): The presence of surfactants and other additives can dramatically promote hydrate formation. Environmentally friendly amino acids, for instance, have been studied as kinetic accelerators for HCFC-141b hydrate formation under static conditions. researchgate.net These additives are thought to organize water molecules at the guest-water interface, facilitating the formation of hydrate cage structures and thus shortening the induction time. researchgate.net
Table 1: Factors Affecting Nucleation of 1,1-Dichloro-1-fluoroethane Hydrate
| Factor | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| Interfacial Solid Surface (Iron Rod) | Reduces induction time; shifts nucleation site. | Provides heterogeneous nucleation sites, lowering the energy barrier. | acs.org |
| Additives (Amino Acids) | Reduces induction time and scatter in results. | Promotes organization of water molecules at the guest-water interface. | researchgate.net |
| Agitation | Can decrease induction time by improving mass/heat transfer. | Enhances contact between guest and host molecules. | wikipedia.org |
The stochastic nature of HCFC-141b hydrate nucleation necessitates the use of statistical methods to accurately characterize induction times. researchgate.net Rather than a single deterministic value, induction times for a series of experiments under identical conditions will typically form a probability distribution. Additives such as certain amino acids have been shown to reduce the scatter, or variance, of this distribution, leading to more predictable nucleation onset. researchgate.net
While specific statistical distribution curves for HCFC-141b are not prevalent in the reviewed literature, the methodology is well-established in hydrate science. For other systems, such as methane-propane mixed gas hydrates, researchers use high-pressure automated lag time apparatuses to perform hundreds of cooling ramps, recording the maximum achievable subcooling for each event. researchgate.net This allows for the robust quantification of nucleation probabilities and the influence of various factors. researchgate.net Such an approach provides a clear, statistical basis for the existence of phenomena like the memory effect. researchgate.net
The "hydrate memory effect" is a widely recognized phenomenon in which water that has been formed by dissociating a clathrate hydrate will reform the hydrate more rapidly in subsequent attempts. researchgate.net This effect manifests as a significantly shorter induction time compared to formation in fresh water. researchgate.net
The prevailing theories suggest that even after dissociation, residual structures, such as partial hydrate cages or guest molecule clusters, persist in the water. researchgate.net These remnants act as pre-existing nuclei, effectively bypassing the energy-intensive initial nucleation step and facilitating faster reformation. mdpi.com The strength of the memory effect is dependent on the thermal history of the water; it can be "erased" if the water is heated to a sufficiently high temperature for a prolonged period, which dissolves the residual structures. researchgate.net
While the memory effect is a fundamental concept in hydrate science and has been demonstrated for various guest molecules including methane (B114726) and propane, specific experimental studies characterizing this phenomenon in 1,1-dichloro-1-fluoroethane systems were not found in the reviewed literature.
Hydrate Growth Dynamics
Following successful nucleation, the hydrate crystals enter a growth phase. This stage is governed by the rates of heat and mass transfer to and from the growing crystal interface. For 1,1-dichloro-1-fluoroethane hydrate, a macroscopic kinetic model based on chemical affinity has been developed to describe the growth process in a stirred batch reactor under isobaric conditions. acs.org
Direct microscopic observation of 1,1-dichloro-1-fluoroethane hydrate formation at a liquid-liquid interface reveals distinct morphological characteristics. When a droplet of liquid HCFC-141b is held stationary in flowing water below the equilibrium temperature, a solid hydrate film forms at the interface. researchgate.netresearchgate.net
The morphology and thickness of this hydrate film are not uniform and are strongly dependent on local conditions. researchgate.net The film thickness at any given location is determined by a balance between the rate of hydrate crystal formation, which depends on water permeating the film, and the rate of dissociation, which is influenced by the convective mass transfer of HCFC-141b from the film surface into the flowing water. researchgate.net High-resolution optical microscopy has shown that the film thickness decreases with an increase in the water flow rate and with a rise in temperature. researchgate.net
Temperature and pressure are the primary thermodynamic driving forces for hydrate growth. The rate of growth is strongly correlated with the degree of subcooling—the difference between the hydrate equilibrium temperature and the actual system temperature.
Temperature: The growth rate of 1,1-dichloro-1-fluoroethane hydrate is significantly affected by the surrounding bath temperature. acs.org Experimental results show that the formation rate is higher at lower initial temperatures due to the increased driving force (greater subcooling). acs.org Rapid formation, completing within 8 hours with a short induction time, has been observed when the bath temperature is maintained in the range of 274.15–279.15 K (1.0–6.0 °C). acs.org
Pressure: While specific quantitative data for pressure's effect on HCFC-141b hydrate growth is limited in the reviewed literature, the general principle for clathrate hydrates is that higher pressure increases the driving force for formation. For a given temperature, increasing the system pressure moves it further into the hydrate stability zone, which typically enhances the rate of crystal growth. acs.org
Table 2: Influence of Thermodynamic Conditions on HCFC-141b Hydrate Growth
| Parameter | Condition | Effect on Growth Rate | Reference |
|---|---|---|---|
| Temperature | Lower Initial Temperature | Increases growth rate due to higher driving force. | acs.org |
| Bath Temperature of 274.15–279.15 K | Promotes rapid and complete formation. | acs.org | |
| Pressure | Higher Pressure | Generally increases growth rate by increasing the driving force. | acs.org |
Kinetic Models for Hydrate Formation and Dissociation Rates
The kinetic modeling of clathrate hydrate formation and dissociation is essential for predicting and controlling the phase transition process. While specific kinetic models exclusively developed for 1,1-dichloro-1-fluoroethane hydrate are not extensively detailed in publicly available literature, the general principles and models applied to other clathrate hydrates provide a foundational understanding.
Classical Nucleation Theory (CNT): This is a cornerstone model for understanding the initial step of hydrate formation—nucleation. mdpi.comresearchgate.netnih.govacs.orgnih.gov According to CNT, the formation of a new hydrate phase begins with the spontaneous formation of small, unstable molecular clusters. nih.gov These clusters, or nuclei, must reach a critical size to become stable and grow. acs.orgnih.gov The rate of nucleation is influenced by factors such as temperature, pressure, and the presence of impurities or surfaces that can act as nucleation sites. mdpi.com For 1,1-dichloro-1-fluoroethane hydrate, this theory would describe the initial aggregation of water and 1,1-dichloro-1-fluoroethane molecules into a stable crystalline structure. The process can occur homogeneously within the bulk liquid or heterogeneously at an interface, such as a gas-liquid or solid-liquid interface. nih.gov
Growth Models: Following successful nucleation, the hydrate crystals grow. The rate of growth is typically limited by mass and heat transfer processes. Kinetic models for hydrate growth often consider the diffusion of the guest molecule (1,1-dichloro-1-fluoroethane) and water molecules to the surface of the growing hydrate crystal, as well as the removal of the heat of formation. Some models incorporate a reaction-diffusion approach, where both the chemical reaction at the crystal surface and the diffusion of reactants are considered. mdpi.com A common model describes the intrinsic kinetics of hydrate formation based on a concentration driving force, where the rate constant follows an Arrhenius-type relationship with temperature. collectionscanada.gc.ca
Dissociation Models: The dissociation of clathrate hydrates is an endothermic process that occurs when the temperature is increased or the pressure is decreased outside of the hydrate stability zone. Kinetic models for dissociation are crucial for applications such as gas storage and transport. These models often consider the heat transfer to the hydrate interface as the rate-limiting step. Molecular dynamics simulations have been used to investigate the stability and dissociation of 1,1-dichloro-1-fluoroethane hydrate, providing insights into its thermal stability limits.
Advanced and Predictive Models: More recent approaches to modeling hydrate kinetics include machine learning models and those that consider the "memory effect," where hydrate formation is faster in a system that has previously formed and dissociated hydrates. mdpi.comutexas.edu These models aim to provide more accurate predictions of hydrate formation conditions and rates for various industrial applications. utexas.edu Some kinetic models also consider the chemical potential difference between the guest molecule in the original phase and the new hydrate phase as the driving force for formation. researchgate.net
Role of Additives and Surfactants in Enhancing Formation Kinetics
The slow kinetics of hydrate formation can be a significant barrier in industrial applications. To overcome this, various additives, particularly surfactants, are used to enhance the formation rate. While specific data on the effect of surfactants on 1,1-dichloro-1-fluoroethane hydrate formation is limited in the provided search results, the general mechanisms observed for other gas hydrates are applicable.
Surfactants are amphiphilic molecules that, when added to a water-guest molecule system, can significantly reduce the induction time for nucleation and increase the rate of hydrate growth. mdpi.com
Mechanisms of Action:
Interfacial Tension Reduction: Surfactants lower the surface tension at the gas-liquid or liquid-liquid interface, which increases the contact area between the water and the hydrate-forming guest molecule. mdpi.com This enhanced mass transfer facilitates a faster formation rate.
Micelle Formation: Many surfactants form micelles in aqueous solutions at a certain concentration known as the critical micelle concentration (CMC). researchgate.net These micelles can encapsulate the guest molecules, increasing their local concentration and solubility in water, which in turn promotes nucleation and growth. researchgate.net The formation of loose, porous hydrate scales in the presence of surfactants, as opposed to a dense, impermeable film, further enhances the mass exchange between the gas and water. mdpi.com
Commonly Used Surfactants: Sodium dodecyl sulfate (B86663) (SDS) is one of the most extensively studied and effective kinetic promoters for gas hydrate formation. researchgate.net Studies on various gas hydrates have shown that SDS can dramatically increase the rate of formation and the amount of gas consumed. The effectiveness of a surfactant can depend on its type (anionic, cationic, non-ionic), concentration, and chemical structure. mdpi.com
The table below summarizes the general effects of surfactants on hydrate formation kinetics, which are expected to be similar for 1,1-dichloro-1-fluoroethane hydrate.
| Surfactant Property | Effect on Hydrate Formation | Mechanism |
| Type | Anionic surfactants like SDS are often highly effective. | Varies depending on the interaction with water and guest molecules. |
| Concentration | Effectiveness often increases up to the CMC. | Micelle formation enhances guest molecule solubility. |
| Structure | The length of the hydrophobic tail can influence performance. | Affects surface activity and micelle characteristics. |
It is important to note that the selection of an appropriate surfactant would require experimental studies to optimize the concentration and type for the specific 1,1-dichloro-1-fluoroethane-water system. scirp.org
Intermolecular Interactions and Molecular Level Phenomena in 1,1 Dichloro 1 Fluoroethane Hydrates
Nature of Guest-Host Interactions
The stability of the HCFC-141b hydrate (B1144303) is largely determined by the sum of interactions between the guest molecule and the surrounding water molecules that form the cage. These interactions include both specific, weak hydrogen bonds and non-specific van der Waals forces.
Intramolecular Changes of Guest Molecules within Hydrate Cages
The confinement of an HCFC-141b molecule within the rigid water cage and its interaction with the host lattice can induce subtle changes in the guest molecule's own intramolecular bonds.
Spectroscopic analysis provides direct evidence of the influence of the hydrate cage on the guest molecule. When HCFC-141b is incorporated into a hydrate lattice, its Raman spectrum shows a noticeable shift in the frequency of certain vibrational modes. acs.org Specifically, a carbon-halogen stretch mode undergoes a "blue shift," meaning it shifts to a higher frequency or wavenumber. acs.orgawi.de This phenomenon indicates a strengthening of the intramolecular carbon-halogen bond upon encapsulation. The confinement within the cage restricts molecular motion and the intermolecular interactions with the water molecules alter the electronic environment of the guest, leading to this observed stiffening of the bond. awi.de
| Vibrational Mode | Phase | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Carbon-Halogen Stretch | Liquid HCFC-141b | 586.03 | awi.de |
| Carbon-Halogen Stretch | HCFC-141b Hydrate | 593.44 | awi.de |
| Carbon-Halogen Stretch | Liquid HCFC-141b (Room Temp) | 589 | awi.de |
| Carbon-Halogen Stretch | Subglacial HCFC-141b Hydrate (-160°C) | 602 | awi.de |
This table presents the observed Raman shifts for the carbon-halogen stretch mode of 1,1-dichloro-1-fluoroethane (B156305) upon formation of its clathrate hydrate, indicating a strengthening of the bond (blue shift).
Electron Density Distributions and Orbital Overlap
The compatibility of a guest molecule with a specific hydrate cage is fundamentally related to its size and electronic structure. Density Functional Theory (DFT) calculations have been used to model the electron density distributions and visualize the guest-host interactions within HCFC-141b hydrates. acs.org
These calculations show that when an HCFC-141b molecule occupies a large cage of the structure II hydrate, its electron density is largely distinct from that of the water molecules, indicating a stable encapsulation with minimal electronic repulsion. acs.org However, if the molecule were forced into a small cage, the electron density maps show a significant and destabilizing overlap between the guest molecule and the host water molecules. acs.org This extensive overlap highlights the importance of a proper geometric fit between the guest and host for hydrate stability and explains why HCFC-141b exclusively occupies the larger cages in the structure II lattice. acs.org
Hydrophobic Hydration Effects
The formation of clathrate hydrates is a classic example of a phenomenon known as hydrophobic hydration. Although termed "hydrophobic," this effect does not imply a repulsive force between the HCFC-141b and water molecules. Instead, it describes the process by which water molecules organize themselves around a nonpolar or weakly polar solute.
The introduction of the HCFC-141b molecule into liquid water disrupts the existing hydrogen-bonding network of the water. To minimize this disruption and maximize the hydrogen bonding among themselves, the water molecules arrange into ordered, cage-like structures surrounding the guest molecule. acs.org This ordering of water molecules into a stable, crystalline lattice with the guest molecule inside is entropically unfavorable for the water but is compensated by the enthalpic stability gained from the host-guest van der Waals interactions and the preservation of water-water hydrogen bonds. The successful formation of a stable structure II hydrate by HCFC-141b at mild conditions is a direct manifestation of these hydrophobic hydration effects. acs.org
Applications and Environmental Implications of 1,1 Dichloro 1 Fluoroethane Hydrates
Hydrate-Based Water Desalination Technologies
Clathrate hydrates offer a promising alternative to conventional desalination methods like reverse osmosis and multi-stage flash distillation. The use of 1,1-dichloro-1-fluoroethane (B156305) as a hydrate-forming guest molecule is particularly advantageous due to its ability to form hydrates at atmospheric pressure and near-zero degrees Celsius, suggesting the potential for low-energy water purification processes. acs.orgacs.org
The fundamental principle of hydrate-based desalination lies in the selective incorporation of water molecules into a solid crystal lattice, while excluding dissolved salts and other impurities. randallcygan.com When 1,1-dichloro-1-fluoroethane is brought into contact with saline water under appropriate temperature and pressure conditions, it acts as a "guest" molecule, promoting the formation of a solid clathrate hydrate (B1144303) structure composed of "host" water molecules. acs.orgacs.org
During this crystallization process, the water molecules arrange themselves into cage-like structures that encapsulate the 1,1-dichloro-1-fluoroethane molecules. The dissolved ions, such as Na+, Cl-, K+, Ca2+, and Mg2+, are too large to be incorporated into the tightly formed hydrate lattice and are consequently rejected, remaining concentrated in the residual brine. researchgate.net The solid hydrate crystals, now essentially purified water in a solid phase, can then be physically separated from the concentrated brine. Subsequent decomposition of the hydrate by gentle heating or pressure reduction releases the purified water and the 1,1-dichloro-1-fluoroethane, which can be recovered and reused in the process.
Research has shown that the rate of hydrate formation and the efficiency of salt removal are influenced by several factors, including the initial saline concentration, temperature, and the specific type of salt present. researchgate.net For instance, studies have demonstrated that the removal efficiency for different dissolved minerals follows the order: MgCl2 > CaCl2 > KCl > NaCl, with efficiencies ranging from 59% to 70%. researchgate.net
The design of an efficient and economically viable desalination process using 1,1-dichloro-1-fluoroethane hydrates requires careful consideration of several factors. A key aspect is managing the kinetics of hydrate formation. randallcygan.com To enhance the process, continuous flow stirred reactors are often considered for production-scale systems to ensure uniform mixing and process conditions. randallcygan.com
Another critical design consideration is the effective separation of the formed hydrate crystals from the residual brine. randallcygan.com The buoyancy of the hydrate crystals can be manipulated to facilitate this separation. Additionally, the use of an inert heat exchange fluid that is immiscible with water and does not form hydrates itself has been explored. randallcygan.com Such a fluid can help moderate hydrate growth, control the morphology of the solid hydrate, and aid in the separation of the hydrate solids from the concentrated brine. randallcygan.com
The energy requirements for cooling the system to induce hydrate formation and for subsequent decomposition to recover the purified water are also significant design parameters. acs.orgacs.org The mild formation conditions of 1,1-dichloro-1-fluoroethane hydrates (0 °C and atmospheric pressure) are advantageous in this regard, potentially leading to lower energy consumption compared to other desalination technologies. acs.orgacs.org
Gas Capture, Separation, and Storage
Hydrate-based technology is emerging as a promising method for gas separation, offering a more environmentally friendly and potentially more economical alternative to conventional methods like cryogenic distillation and amine absorption. acs.orgmdpi.com 1,1-dichloro-1-fluoroethane has been investigated as a thermodynamic promoter in mixed gas hydrate systems, particularly for the capture of carbon dioxide (CO2).
The addition of 1,1-dichloro-1-fluoroethane to a gas mixture containing CO2 and methane (B114726) (CH4), such as biogas, has been shown to significantly enhance the separation process. acs.org It acts as a promoter by reducing the high pressure typically required for hydrate formation and by amplifying the kinetic differences in hydrate formation between CO2 and CH4. acs.org This allows for the selective capture of CO2 into the hydrate phase under more moderate conditions.
The table below summarizes the effect of 1,1-dichloro-1-fluoroethane (HCFC-141b) concentration on the kinetics of hydrate formation for CO2 capture.
| HCFC-141b Concentration | Feed Gas Pressure (MPa) | Initial Gas/Liquid Volume Ratio | CO2 Captured Ratio (%) |
| Varied | Varied | Varied | Up to 97.89 |
Data sourced from a study on high selectivity CO2 capture from biogas. acs.org
The efficiency of gas separation in a mixed hydrate system is a critical parameter. The use of 1,1-dichloro-1-fluoroethane has demonstrated a remarkable improvement in the separation of CO2 from CH4. acs.org In the aforementioned study, a separation factor of 61.38 was achieved at 284.1 K and 2 MPa, with the concentration of CH4 in the residual gas phase increasing from 67.00 mol % to 98.01 mol %. acs.org
The separation is based on the preferential incorporation of CO2 molecules into the hydrate structure over CH4 molecules in the presence of 1,1-dichloro-1-fluoroethane. By acting as both a kinetic and thermal promoter, 1,1-dichloro-1-fluoroethane improves the energy efficiency of the hydrate separation process, leading to a calculated energy consumption of 0.3530 kWh/kg of CH4 obtained from biogas. acs.org This highlights the potential of this technology for upgrading biogas and capturing CO2.
The following table presents the separation performance achieved with the aid of 1,1-dichloro-1-fluoroethane.
| Parameter | Value | Conditions |
| Maximum CO2 Captured Ratio | 97.89% | - |
| Separation Factor | 61.38 | 284.1 K @ 2 MPa |
| Final CH4 Concentration in Gas Phase | 98.01 mol % | - |
| Energy Consumption | 0.3530 kWh/kg CH4 | 284.1 K @ 2 MPa |
Data from a study on CO2 capture from a CH4/CO2 mixture. acs.org
Cold Energy Storage Applications
Gas hydrates are being investigated as phase change materials for cold energy storage, which is crucial for applications like air conditioning and refrigeration to address the imbalance between energy supply and demand. mdpi.com 1,1-dichloro-1-fluoroethane hydrates are considered a desirable working substance for such systems due to their high latent heat of formation and the ability to form under atmospheric pressure at temperatures suitable for cooling applications (around 5–12 °C). mdpi.comosti.gov
The cold storage density of freon hydrates, including that of 1,1-dichloro-1-fluoroethane, is estimated to be in the range of 302.4–464 kJ/kg. mdpi.com However, a significant challenge in the practical application of this technology is the often slow and stochastic nature of hydrate formation. mdpi.comresearchgate.net Research has focused on methods to promote rapid and uniform hydrate formation.
Studies have shown that the addition of surfactants can significantly enhance the formation of 1,1-dichloro-1-fluoroethane clathrates. osti.gov For instance, the addition of a 0.05 mass percent surfactant enabled clathrate formation and decomposition up to a 40 percent clathrate concentration. osti.gov Another effective method to promote nucleation and growth is the addition of ice to the system. mdpi.com In experiments conducted at 5 °C and 0.1 MPa, 1,1-dichloro-1-fluoroethane solutions did not form hydrates within 48 hours without any induction or promotion measures, whereas the addition of ice had a positive effect on hydrate formation. mdpi.com
Further research has explored the use of various promoters to increase the efficiency of hydrates for cold storage. The table below summarizes the effect of different promoters on the formation of 1,1-dichloro-1-fluoroethane hydrate.
| Promoter | Effect |
| Surfactants (e.g., 0.05 mass %) | Enables formation/decomposition up to 40% clathrate concentration. osti.gov |
| Ice Addition | Induces hydrate formation in systems that otherwise show no formation. mdpi.com |
| Amino Acids (e.g., valine, leucine) | Reduces the scatter of hydrate induction time and can increase cold storage capacity. researchgate.net |
These findings suggest that with appropriate promotion techniques, 1,1-dichloro-1-fluoroethane hydrates can be a viable and effective medium for cool storage systems, offering a potential advantage over traditional ice-based systems. osti.gov
Exploiting Latent Heat of Hydrate Phase Transitions
The phase transition of clathrate hydrates, such as those formed by 1,1-dichloro-1-fluoroethane, involves significant energy exchange in the form of latent heat. Hydrate formation is an exothermic process, releasing heat, while dissociation is endothermic, absorbing heat from the surroundings. mdpi.com This fundamental property is the basis for potential applications in areas like thermal energy storage. The enthalpy of dissociation, a critical property of clathrate hydrates, can be determined through direct calorimetric measurements or estimated indirectly using thermodynamic models like the Clausius-Clapeyron equation. aidic.itcetjournal.it
The key to practical application lies in the ability to form the hydrate rapidly and evenly. researchgate.net Research has explored the use of additives and surfactants to accelerate hydrate formation and enhance the stability of the hydrate slurry for use in cooling systems. researchgate.net
Role in Subglacial and Deep Borehole Environments
The formation of 1,1-dichloro-1-fluoroethane hydrate has been observed to have significant, and often detrimental, effects in the specialized environments of deep ice core drilling operations in Antarctica. cambridge.orgicedrill.org
In deep ice-drilling operations, fluids are used to maintain hydrostatic equilibrium and prevent the plastic collapse of the borehole. cambridge.org These drilling fluids are often low-density organic solvents blended with densifier additives to match the density of the surrounding ice. cambridge.orgawi.de 1,1-dichloro-1-fluoroethane (HCFC-141b) has been used as such a densifier in drilling projects, including at Vostok Station and the EPICA Dronning Maud Land deep borehole in Antarctica. cambridge.orgicedrill.org
HCFC-141b is known to form a structure type II (sII) clathrate hydrate at temperatures below 8.6 °C under atmospheric pressure. cambridge.orgawi.de When drilling penetrates the base of the ice sheet and encounters subglacial water, the HCFC-141b in the drilling fluid can react directly with this water. cambridge.orgawi.de Investigations of samples recovered from these boreholes have provided clear evidence of this interaction. cambridge.org
Intensive mixing of the subglacial water and the drilling fluid, particularly during active drilling, accelerates the growth of a solid HCFC-141b hydrate. cambridge.orgicedrill.orgawi.de This has resulted in the formation of large, solid plugs of hydrate that fill the borehole, blocking access to the subglacial lake below. icedrill.orgawi.deicedrill.org Furthermore, dissolved air (nitrogen and oxygen) present in the subglacial water can also participate in the reaction, leading to the formation of mixed clathrate hydrates of air and HCFC-141b. cambridge.orgawi.de
| Parameter | Value | Location / Condition |
| Formation Temperature | < 8.6 °C | At atmospheric pressure cambridge.orgawi.de |
| Formation Pressure | > 42 kPa | cambridge.orgawi.de |
| Observed Formation Depth | 3697.57–3708.12 m | Vostok Station, Borehole 5G-3 icedrill.org |
| Pressure at Formation | ~33.5 MPa | Vostok Station icedrill.org |
| Temperature at Formation | ~ -3.7 °C | Vostok Station icedrill.org |
| Hydrate Structure Type | Structure II (sII) | cambridge.orgawi.de |
The formation of HCFC-141b hydrates at the bottom of deep boreholes has significant operational and environmental consequences. The most immediate impact is physical, where the formation of solid hydrate plugs obstructs the borehole. icedrill.orgawi.de This has led to the abrupt termination of drill runs and has impeded scientific access to subglacial environments like Lake Vostok. cambridge.orgicedrill.orgicedrill.org
The hydrate material itself, sometimes mixed with ice and the kerosene (B1165875) component of the drilling fluid, presents a challenge. icedrill.orgicedrill.org The density of HCFC-141b hydrate is estimated to be around 1064 kg/m ³ at -30°C, which is denser than the drilling fluid and ice. cambridge.orgawi.de This higher density causes hydrate particles or "heavy chips" to sink and accumulate at the bottom of the borehole, which can make drill penetration difficult and contribute to the drill becoming stuck. cambridge.orgawi.de
From a geochemical and environmental perspective, the formation of these hydrates raises concerns about the contamination of pristine subglacial environments. cambridge.orgawi.de The drilling fluid, containing HCFC-141b, is an anthropogenic contaminant. spmi.ru The interaction of this fluid with subglacial water to form a solid hydrate phase is a mechanism by which this contaminant can be dispersed and incorporated into the local environment. cambridge.orgawi.de While it has been debated whether the hydrate acts as a temporary seal or accelerates contamination, its formation represents an unintended chemical reaction in a vulnerable ecosystem. cambridge.org These findings have led to suggestions that drilling fluids containing HCFC-141b should be replaced, at least in the bottom sections of boreholes that are expected to penetrate subglacial water bodies. icedrill.orgicedrill.org
| Component | Mass Concentration (%) | Source / Sample |
| Clathrate Hydrate of HCFC-141b | 20 - 40% | Solid plug from Borehole 5G-3, Vostok Station icedrill.org |
| Kerosene | 37 - 39% | Solid plug from Borehole 5G-3, Vostok Station icedrill.org |
| Ice (Ih) | Remainder | Solid plug from Borehole 5G-3, Vostok Station icedrill.org |
Advanced Experimental and Analytical Methodologies
Experimental Apparatus and Techniques for Hydrate (B1144303) Synthesis
The synthesis of 1,1-dichloro-1-fluoroethane (B156305) hydrate in a laboratory setting requires precise control over pressure, temperature, and composition. Specialized apparatus and techniques have been developed to achieve these conditions and to promote and monitor hydrate formation.
High-pressure reactors are fundamental to synthesizing clathrate hydrates. For the 1,1-dichloro-1-fluoroethane--water system, these reactors are often equipped with sapphire windows, creating what is known as a sapphire cell. mdpi.com Sapphire is chosen for its exceptional strength and transparency, allowing for visual observation of the hydrate formation and dissociation processes under high pressure. researchgate.net
These cells are typically cylindrical and made from materials like stainless steel to withstand the pressures required for hydrate formation. A magnetic stirrer is often incorporated within the cell to ensure proper mixing of the 1,1-dichloro-1-fluoroethane and water phases, which is crucial for achieving equilibrium. mdpi.com The temperature of the cell is controlled by a surrounding jacket through which a coolant, such as a glycol-water mixture, is circulated from a programmable thermostatic bath. Pressure and temperature sensors are integrated into the system to provide real-time data.
A typical experimental setup would involve evacuating the cell, then introducing a measured amount of distilled water and pressurizing the cell with 1,1-dichloro-1-fluoroethane vapor to the desired initial pressure. The system is then cooled to the target temperature to induce hydrate formation.
The isochoric pressure-search method is a widely used technique to determine the three-phase (liquid water-hydrate-vapor) equilibrium conditions of clathrate hydrates, including those of 1,1-dichloro-1-fluoroethane. mdpi.comresearchgate.net This method involves cooling a constant volume (isochoric) reactor containing the hydrate-forming substance and water.
The process begins by setting the initial temperature and pressure to a point outside the hydrate stability zone. The reactor is then gradually cooled, causing the pressure to decrease. A sharp drop in pressure indicates the onset of hydrate formation, as the gas molecules are encaged in the solid hydrate structure. Once a sufficient amount of hydrate has formed, the cooling is stopped, and the system is allowed to stabilize.
To determine the dissociation point, the temperature is then increased in small, incremental steps. At each step, the system is allowed to reach thermal equilibrium. The pressure will rise with each temperature increase. A change in the slope of the pressure-temperature curve indicates the point at which the hydrates have completely dissociated. This point, where the last hydrate crystal disappears, represents a point on the hydrate equilibrium curve. By repeating this process at different initial pressures, the complete phase equilibrium curve for the 1,1-dichloro-1-fluoroethane hydrate can be mapped out. mdpi.com
Below is a table of experimentally determined equilibrium data for 1,1-dichloro-1-fluoroethane hydrate using the isochoric pressure-search method. mdpi.com
| Temperature (K) | Pressure (kPa) |
|---|---|
| 268.41 | 6.2 |
| 272.03 | 9.7 |
| 274.68 | 14.9 |
| 276.71 | 20.8 |
| 278.53 | 28.1 |
| 280.17 | 35.7 |
| 281.49 | 40.2 |
The formation of clathrate hydrates is often limited by the mass transfer between the water and the guest molecule phases. Emulsification is a technique used to overcome this limitation by increasing the interfacial area between the two phases. For 1,1-dichloro-1-fluoroethane hydrate, creating an emulsion of HCFC-141b in water has been shown to significantly enhance the rate of hydrate formation. researchgate.net
In this technique, an emulsifying agent, such as Tergitol TMN6, is used to stabilize fine droplets of 1,1-dichloro-1-fluoroethane within the aqueous phase. The emulsion is prepared in an airtight emulsifier at a controlled temperature and stirring speed. For example, a molecular ratio of 17:1 (water to HCFC-141b) can be emulsified at 14°C with a stirring speed of 4000-6400 rpm. researchgate.net
The resulting emulsion provides a much larger surface area for the hydrate formation reaction to occur. Experimental results have shown that with this method, 1,1-dichloro-1-fluoroethane hydrate can begin to form in as little as 30 minutes in a static state, whereas under the same conditions without emulsification, hydrate formation is significantly slower or may not occur at all. researchgate.net In a dynamic system, the emulsified liquid forms hydrates more rapidly than a simple mixture.
External fields, such as ultrasonic and magnetic fields, can be applied to influence the kinetics of clathrate hydrate formation. These methods can promote nucleation and accelerate the growth of hydrate crystals.
Ultrasonic Fields: The application of ultrasonic waves can induce cavitation in the liquid phase, which is the formation, growth, and collapse of microscopic bubbles. This process can enhance mixing at the molecular level, increase local pressures and temperatures, and create nucleation sites, thereby promoting hydrate formation. While specific studies on the effect of ultrasonic fields on 1,1-dichloro-1-fluoroethane hydrate are not widely available, the principles are applicable.
Magnetic Fields: The influence of magnetic fields on the formation of 1,1-dichloro-1-fluoroethane hydrate has been experimentally investigated. nih.gov The application of a magnetic field can alter the orientation and growth region of the hydrate. Research has shown that specific magnetic field strengths can dramatically shorten the induction time for crystallization, in some cases from 9 hours to 40 minutes. nih.gov Furthermore, the total mass of hydrate formed can be considerably enhanced, with hydration rates approaching 100% in some instances. The induction time and hydration rate have been found to be dependent on the intensity of the magnetic field. nih.gov
The table below summarizes the effect of magnetic field intensity on the induction time and hydration rate of 1,1-dichloro-1-fluoroethane hydrate. nih.gov
| Magnetic Field Intensity (T) | Induction Time (min) | Hydration Rate (%) |
|---|---|---|
| 0 | 540 | ~60 |
| 0.1 | 120 | ~80 |
| 0.2 | 40 | ~95 |
| 0.3 | 60 | ~90 |
Analytical Spectroscopy Techniques for In-Situ Monitoring
In-situ monitoring is crucial for understanding the dynamics of hydrate formation. Analytical spectroscopy techniques, particularly Raman spectroscopy, are powerful tools for this purpose. google.com Raman spectroscopy can provide real-time information on the molecular structure and composition of the system during hydrate formation and dissociation.
A high-resolution confocal Raman spectrometer can be coupled with a high-pressure cell to monitor the process. google.com This allows for the identification of the guest molecule (1,1-dichloro-1-fluoroethane) in the liquid, vapor, and hydrate phases. The characteristic vibrational modes of the C-Cl and C-F bonds in the 1,1-dichloro-1-fluoroethane molecule will exhibit shifts in their Raman spectra upon enclathration in the water cages. By monitoring the intensity and position of these peaks over time, the kinetics of hydrate formation can be determined. This technique can also be used to study the cage occupancy and the interactions between the guest and host molecules.
Advanced Data Acquisition and Processing Systems
Modern experimental setups for studying 1,1-dichloro-1-fluoroethane hydrate rely on advanced data acquisition and processing systems. mdpi.comgoogle.com These systems are essential for the precise control of experimental parameters and for the collection and analysis of the large amounts of data generated.
A typical data acquisition system is computer-controlled and integrates with all the sensors in the experimental apparatus, including pressure transducers, temperature sensors (thermocouples or resistance temperature detectors), and flow meters. mdpi.com The system records these parameters at regular intervals, providing a detailed timeline of the experiment.
The control aspect of the system allows for the automation of experimental procedures. For example, the temperature of the thermostatic bath can be programmed to follow a specific cooling and heating profile for the isochoric pressure-search method. The data acquisition software often includes features for real-time plotting of the data, allowing the researcher to monitor the progress of the experiment.
Post-processing of the data is crucial for extracting meaningful results. This can involve smoothing the data, identifying phase transition points, and calculating thermodynamic properties. The acquired data can also be used to validate and refine thermodynamic models of hydrate formation.
Future Directions in 1,1 Dichloro 1 Fluoroethane Hydrate Research
Exploration of New Co-Guest and Additive Systems
A significant frontier in HCFC-141b hydrate (B1144303) research is the identification of additives and co-guests that can favorably modify the hydrate's thermodynamic and kinetic properties. The slow formation rate and stochastic nature of nucleation are major obstacles to industrial application, prompting investigations into various promoters. researchgate.net
Surfactants have been shown to be effective kinetic promoters. For instance, studies on Sodium Dodecyl Sulfate (B86663) (SDS) have demonstrated its ability to significantly reduce the induction time for HCFC-141b hydrate formation. Research indicates that an optimal mass concentration of 0.1% SDS can substantially shorten the average induction time to approximately 1.3 hours, while promoting the growth of compact hydrate structures. doaj.org Other research has explored the use of amino acids, finding that hydrophobic additives like valine, leucine, or methionine can reduce the randomness of hydrate nucleation and enhance the cold storage capacity of HCFC-141b hydrates. researchgate.net
The inclusion of co-guests in the hydrate structure presents another avenue for tailoring properties. The presence of HCFC-141b has been found to significantly lower the pressure and raise the temperature required for Carbon Dioxide (CO2) hydrate formation, suggesting its potential use in mixed-gas systems for applications like carbon capture. researchgate.net Future work will likely focus on a broader range of co-guests to create binary or ternary hydrate systems with customized phase equilibrium conditions suitable for specific industrial processes.
Table 1: Effect of Promoters on HCFC-141b Hydrate Formation
| Promoter Type | Promoter Example | Observed Effect |
|---|---|---|
| Surfactant | Sodium Dodecyl Sulfate (SDS) | Reduces average induction time; promotes compact hydrate growth. doaj.org |
| Amino Acid | Valine | Increases cold storage capacity; reduces scatter of induction time. researchgate.net |
| Co-Guest | Carbon Dioxide (CO2) | HCFC-141b significantly reduces the equilibrium pressure of CO2 hydrate. researchgate.net |
Development of Predictive Computational Models for Complex Hydrate Behavior
To accelerate the discovery and optimization of hydrate systems, the development of robust computational models is essential. Molecular dynamics (MD) simulations and other theoretical calculations provide insights into the fundamental mechanisms of hydrate formation, stability, and guest-host interactions that are difficult to observe experimentally.
Computational studies have successfully elucidated the molecular structure of HCFC-141b hydrate, confirming that it forms a structure II (sII) clathrate. acs.org MD simulations have been employed to determine the thermal stability of this hydrate, establishing an upper temperature limit of 265 K for the solid phase before it dissociates. acs.org These models can also predict the behavior of isomers; for example, simulations showed that 1,2-dichloro-1-fluoroethane is not a viable hydrate former at ambient conditions due to unfavorable guest-host interactions. acs.org
Future modeling efforts will likely focus on more complex systems, such as those including the additives and co-guests discussed previously. Developing accurate force fields and employing advanced simulation techniques will be crucial for predicting the phase behavior of multi-component hydrate systems, understanding the kinetic promotion mechanisms of surfactants, and screening potential new guest molecules in silico. Macroscopic kinetic models are also being developed to describe the hydrate growth process, which is critical for reactor design and process optimization. researchgate.net
Process Intensification and Scalability for Industrial Applications
Translating laboratory findings into viable industrial processes requires significant research into process intensification and scalability. While HCFC-141b's mild formation conditions (approximately 0 °C and 75 mbar) make it an attractive candidate for applications like low-energy water desalination, the kinetics of formation often remain a bottleneck. acs.orgresearchgate.net
Research efforts are aimed at designing novel reactors and processes that can achieve rapid and continuous hydrate production. researchgate.net The rate of HCFC-141b hydrate formation is known to be highly dependent on the degree of supercooling, a key parameter that must be precisely controlled in any large-scale application. researchgate.net Overcoming the low formation rate is a critical step for the industrial use of hydrates in fields such as cold storage, gas separation, and desalination. researchgate.netresearchgate.net
Future work must address the engineering challenges associated with heat and mass transfer in large volumes, efficient separation of hydrate crystals from residual liquid, and the energy-efficient dissociation of the hydrates to release the guest substance or purified water. Economic feasibility studies and life cycle assessments will be imperative to compare hydrate-based technologies against conventional processes and guide further development. researchgate.netresearchgate.net
Environmental Sustainability and Alternative Hydrate Formers
A defining challenge for the future of HCFC-141b hydrate research is its environmental impact. HCFC-141b is a hydrochlorofluorocarbon, a class of substances known to contribute to the depletion of the stratospheric ozone layer. nih.gov Developed as a substitute for more potent chlorofluorocarbons (CFCs), HCFCs themselves are transitional substances being phased out under the Montreal Protocol. nih.govigsd.org This regulatory landscape necessitates a search for environmentally benign alternative hydrate formers.
The focus is shifting towards guest molecules with zero ozone depletion potential (ODP) and low global warming potential (GWP). europa.eu Potential candidates include hydrofluorocarbons (HFCs) with lower GWP, hydrofluoroolefins (HFOs), and natural refrigerants like CO2 and hydrocarbons. researchgate.neteuropa.eu For example, the hydrate-forming abilities of HFCs such as 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) and 1,1-difluoroethane (B1215649) (HFC-152a) have been investigated as potential alternatives. researchgate.net
Future research will involve systematically screening and characterizing the hydrate properties of these greener guest molecules. The goal is to identify substances that not only form hydrates under favorable conditions but also possess superior environmental profiles, are safe to handle, and are economically viable. This transition is critical for ensuring the long-term sustainability of any technology based on clathrate hydrates. europa.eu
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the solubility of 1,1-dichloro-1-fluoroethane in water?
- Methodological Answer : The IUPAC-NIST Solubility Database provides a validated approach using gas chromatography or gravimetric analysis under controlled temperature (273–323 K). The recommended equation for smoothing solubility data is:
where is the mole fraction of water in the organic phase. Experimental setups should ensure equilibration times >24 hours and use degassed solvents to avoid gas-phase interference .
Q. How can researchers select analytical methods for detecting trace concentrations of 1,1-dichloro-1-fluoroethane in aqueous systems?
- Methodological Answer : Prioritize methods listed in the USEPA, USGS, or NIOSH databases (e.g., EPA Method 8260B for volatile organic compounds). Gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is optimal, with detection limits <0.1 µg/L. Calibration standards must account for matrix effects, and internal standards (e.g., 1,2-dichloroethane-d4) should be used to correct recovery rates .
Q. What are the critical parameters for designing phase equilibria experiments for this compound?
- Methodological Answer : Key parameters include temperature control (±0.1°C), pressure equilibration (use a mercury manometer for vapor-phase measurements), and purity verification of reagents (≥99.5% by GC). For liquid-liquid equilibria, employ a jacketed glass cell with magnetic stirring and sample via syringe ports to minimize volatilization .
Advanced Research Questions
Q. How can contradictions in reported solubility data (e.g., at 20°C) be resolved?
- Methodological Answer : Discrepancies often arise from incomplete phase separation or impurities. Apply statistical outlier tests (Grubbs’ test) to datasets and validate with independent methods like headspace-GC. For example, Staverman et al. reported 0.0903 mass fraction at 20°C, while Barr and Newsham observed 0.0945; reconcile these by re-evaluating calibration curves and using deuterated analogs to track cross-contamination .
Q. What thermodynamic models best predict the phase behavior of 1,1-dichloro-1-fluoroethane–water mixtures?
- Methodological Answer : The Antoine equation parameters for vapor pressure () are critical for modeling. Using NIST-subscribed
Pair this with the NRTL activity coefficient model to account for non-ideal interactions. Validate predictions against experimental ternary diagrams .
Q. How can researchers address gaps in environmental fate data for this compound?
- Methodological Answer : Use SWIFT ActiveScreener filters to prioritize ecotoxicity studies, focusing on endpoints like biodegradation half-life () and octanol-water partition coefficients (). For Henry’s law constant (), combine experimental headspace measurements with quantum mechanical calculations (e.g., COSMO-RS) to estimate air-water partitioning .
Q. What strategies optimize the detection of degradation byproducts in aqueous systems?
- Methodological Answer : Employ high-resolution LC-QTOF-MS with suspect screening for halogenated intermediates (e.g., chloroacetic acids). Use isotope-labeled tracers (e.g., -1,1-dichloro-1-fluoroethane) to track transformation pathways. For oxidation studies, monitor hydroxyl radical () exposure via probe compounds (e.g., para-chlorobenzoic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
